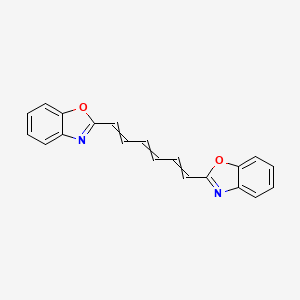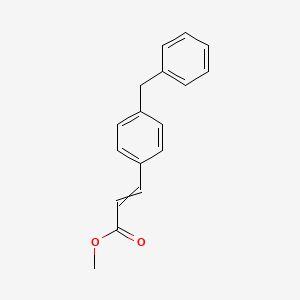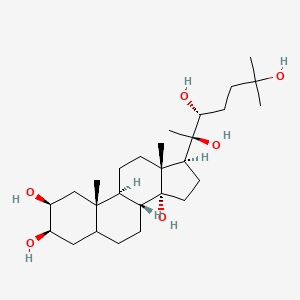![molecular formula C29H49NO3S B12569727 4-[4-(Octadecylsulfanyl)butanamido]benzoic acid CAS No. 192766-27-1](/img/structure/B12569727.png)
4-[4-(Octadecylsulfanyl)butanamido]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Octadecylsulfanyl)butanamido]benzoic acid is an organic compound that features a long alkyl chain attached to a benzoic acid derivative. This compound is of interest due to its unique structural properties, which combine a hydrophobic alkyl chain with a hydrophilic carboxylic acid group. This dual nature makes it useful in various applications, particularly in the fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Octadecylsulfanyl)butanamido]benzoic acid typically involves a multi-step process. One common method starts with the preparation of 4-aminobenzoic acid, which is then reacted with 4-(octadecylsulfanyl)butanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Octadecylsulfanyl)butanamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octadecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-[4-(Octadecylsulfanyl)butanamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: The compound can be used in the study of membrane proteins and lipid bilayers.
Industry: It is used in the formulation of cosmetics and personal care products, where it acts as a stabilizer and thickening agent.
Wirkmechanismus
The mechanism by which 4-[4-(Octadecylsulfanyl)butanamido]benzoic acid exerts its effects is largely dependent on its amphiphilic nature. The long hydrophobic alkyl chain allows it to interact with lipid membranes, while the hydrophilic carboxylic acid group can form hydrogen bonds with water molecules. This dual interaction facilitates the formation of micelles and other self-assembled structures, which are crucial in its applications as a surfactant and emulsifier.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[4-(Hexadecylsulfanyl)butanamido]benzoic acid
- 4-[4-(Dodecylsulfanyl)butanamido]benzoic acid
- 4-[4-(Octylsulfanyl)butanamido]benzoic acid
Uniqueness
Compared to its shorter-chain analogs, 4-[4-(Octadecylsulfanyl)butanamido]benzoic acid has a longer hydrophobic tail, which enhances its ability to interact with lipid membranes and form stable micelles. This makes it particularly useful in applications requiring strong surfactant properties and stable emulsions.
Eigenschaften
CAS-Nummer |
192766-27-1 |
|---|---|
Molekularformel |
C29H49NO3S |
Molekulargewicht |
491.8 g/mol |
IUPAC-Name |
4-(4-octadecylsulfanylbutanoylamino)benzoic acid |
InChI |
InChI=1S/C29H49NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-34-25-18-19-28(31)30-27-22-20-26(21-23-27)29(32)33/h20-23H,2-19,24-25H2,1H3,(H,30,31)(H,32,33) |
InChI-Schlüssel |
UUXRHABSSPBGHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCSCCCC(=O)NC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methoxyphenyl)methoxy]oxirane](/img/structure/B12569647.png)
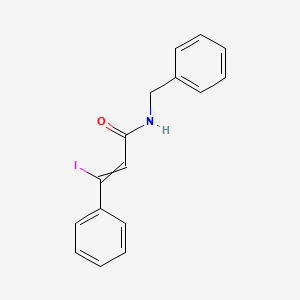
![7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12569662.png)
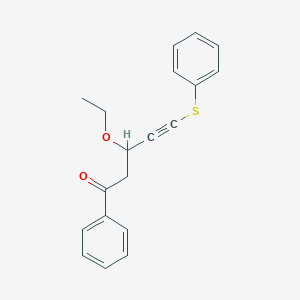
![N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12569668.png)
![[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12569675.png)

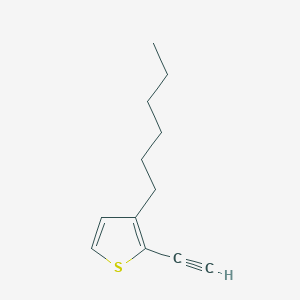
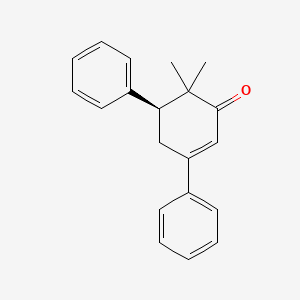
![ethyl 3-[[4-[4-(N'-ethoxycarbonylcarbamimidoyl)phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B12569705.png)

